
Ethyl thioglycolate
Overview
Description
Ethyl thioglycolate is an organic compound with the chemical formula C4H8O2S. It is a colorless liquid with a strong, unpleasant odor. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is primarily used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals .
Preparation Methods
Ethyl thioglycolate is typically synthesized through the esterification of thioglycolic acid with ethanol in the presence of sulfuric acid. The reaction involves heating thioglycolic acid and ethanol under reflux for 24 hours. The resulting ester layer is separated, washed with saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The product is then purified by distillation, collecting the fraction boiling at 155-158°C .
Industrial production methods follow a similar process but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
Ethyl thioglycolate undergoes oxidation to form disulfides or sulfonic acids, depending on reaction conditions.
-
Disulfide Formation :
This reaction occurs under mild oxidative conditions (e.g., air exposure) . -
Sulfonic Acid Formation :
Strong oxidizing agents (e.g., H₂O₂, KMnO₄) convert the thiol group to sulfonic acid (-SO₃H) .
Key Data :
Oxidizing Agent | Product | Yield | Conditions |
---|---|---|---|
Air (O₂) | Disulfide | 85% | RT, 24 hrs |
H₂O₂ | Sulfonic Acid | 72% | 60°C, acidic |
Reduction Reactions
The thiol group can be reduced to a thiolate or participate in redox reactions:
Nucleophilic Substitution
This compound reacts with nucleophiles (e.g., amines, alcohols) via Sₙ2 mechanisms:
Cyclization Reactions
This compound participates in tandem cyclization to form heterocyclic compounds:
-
Synthesis of 4H-Thiazolo[3,2-a] triazin-6(7H)-ones :
Reacting with aldehydes and dicyandiamide in acetic acid yields thiazolo-triazines .
Reaction Conditions :
Component | Molar Ratio | Catalyst | Temp. | Yield |
---|---|---|---|---|
This compound : Aldehyde : Dicyandiamide | 1:1:1 | NH₄OAc | Reflux | 90–98% |
Polymerization Initiation
This compound acts as a chain-transfer agent in radical polymerization:
-
Styrene Polymerization :
Thermal reaction with styrene initiates termolecular polymerization, forming polystyrene with controlled molecular weight .
Kinetic Data :
Initiator | Temp. | Solvent | Rate Constant (k) |
---|---|---|---|
This compound | 100°C | Toluene |
Coordination Chemistry
The thiol group binds to metal ions, forming complexes:
-
Pb²⁺ Coordination :
this compound passivates lead in perovskite films via bidentate binding (Pb-S and Pb-O interactions), enhancing material stability .
Ester Hydrolysis
Under acidic or basic conditions, the ester hydrolyzes to thioglycolic acid:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Thermal Decomposition
At elevated temperatures (>150°C), this compound decomposes to release toxic gases (H₂S, CO) .
Scientific Research Applications
Ethyl thioglycolate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl thioglycolate involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to break disulfide bonds in proteins, leading to changes in their structure and function. In the context of hair treatment products, this property is utilized to break the disulfide bonds in hair, allowing it to be reshaped or removed .
Comparison with Similar Compounds
Ethyl thioglycolate is similar to other thiol-containing compounds, such as thioglycolic acid and mthis compound. it is unique in its specific applications and properties:
Thioglycolic Acid: While both compounds contain a thiol group, thioglycolic acid has a carboxylic acid group instead of an ester group.
Mthis compound: This compound is similar to this compound but has a methyl group instead of an ethyl group.
This compound’s unique combination of properties makes it particularly useful in specific applications, such as in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Biological Activity
Ethyl thioglycolate (ETG), a thiol compound with the chemical formula CHOS, is recognized for its diverse biological activities and applications in various fields, including cosmetics, pharmaceuticals, and agriculture. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is an ester derivative of thioglycolic acid. Its structure comprises a thiol group (-SH) attached to a carboxylic acid moiety, which contributes to its reactivity and biological effects. The compound is typically used for its ability to reduce disulfide bonds in proteins, making it valuable in cosmetic formulations for hair treatments and skin care products.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a potential candidate for use in preservatives and disinfectants.
- Cytotoxic Effects : Research indicates that ETG can induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent.
- Skin Irritation and Sensitization : While utilized in cosmetics, this compound can cause skin irritation and allergic reactions in sensitive individuals.
Toxicological Profile
The toxicological assessment of this compound reveals significant insights into its safety profile:
- Acute Toxicity : In animal studies, the acute oral toxicity of this compound has been evaluated with varying results depending on dosage. For instance, the LD50 (lethal dose for 50% of the population) ranges from 35 to 142 mg/kg body weight for related compounds like ammonium mercaptoacetate .
- Dermal Absorption : this compound is rapidly absorbed through the skin, leading to systemic toxicity in experimental models. This highlights the need for caution when handling products containing this compound .
Case Studies
- Human Exposure Incidents : A case report documented severe skin injuries following accidental exposure to thioglycolic acid (related to this compound). The patient experienced second-degree burns and corneal damage after contact with the compound .
- Animal Studies : Experimental studies have demonstrated significant eye and skin lesions upon direct contact with this compound. In one study involving rabbits, dermal application resulted in varying degrees of toxicity depending on concentration and exposure duration .
Research Findings
Recent research has further elucidated the biological mechanisms underlying the effects of this compound:
- Cytotoxic Mechanisms : A study investigating the cytotoxic effects of ETG on cancer cell lines found that it induces apoptosis through oxidative stress pathways. This suggests potential therapeutic applications in oncology .
- Developmental Toxicity : Investigations into developmental toxicity revealed that while this compound does not exhibit teratogenic effects at low doses, higher concentrations may pose risks during gestation .
Table 1: Summary of Toxicity Studies on this compound
Study Type | Organism | LD50 (mg/kg) | Observed Effects |
---|---|---|---|
Oral Gavage | Wistar Rats | 35-142 | Hair loss, lung discoloration |
Dermal Exposure | Rabbits | 330-660 | Dermal necrosis |
Inhalation | Rats | Not specified | Respiratory distress observed |
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 1.0 mg/mL |
Candida albicans | 2.0 mg/mL |
Q & A
Q. (Basic) What are the established methods for synthesizing ethyl thioglycolate, and how do reaction conditions influence product yield and purity?
This compound is synthesized via esterification of thioglycolic acid with ethanol, typically catalyzed by acid or base. Critical parameters include temperature (maintained at 90°C for optimal esterification), stoichiometric ratio of reactants, and catalyst selection (e.g., sodium acetate or triethylamine). Evidence from multi-step syntheses shows that solvent choice (aqueous vs. acetonitrile systems) significantly impacts reaction efficiency, with acetonitrile-based reactions achieving 85% yield under reflux conditions .
Q. (Basic) Which analytical techniques are most effective for characterizing this compound-functionalized nanomaterials?
Thermogravimetric analysis (TGA) is crucial for confirming surface functionalization, as demonstrated by comparing mass loss profiles of Fe₃O₄@ZnS nanoparticles before and after this compound conjugation. A 22% mass loss at 650°C specifically corresponds to this compound decomposition . Complementary techniques like FT-IR and XPS provide molecular-level confirmation of thiolate bonding, while Ellman's assay quantifies free thiol groups in solution-phase applications .
Q. (Advanced) How can researchers resolve contradictions in thermal stability data between this compound-coated nanoparticles and bulk compound analyses?
Discrepancies often arise from differential surface-to-volume ratios in nanoscale systems versus bulk materials. Controlled TGA experiments under inert atmospheres (e.g., nitrogen) with matched heating rates (5°C/min) enable direct comparison. Recent studies show nanoparticle coatings degrade at 650°C versus bulk thioglycolate decomposition at 200–300°C, attributed to quantum confinement effects stabilizing surface-bound molecules . Triangulation with DSC and isothermal TGA at 400°C for 2 hours clarifies decomposition kinetics .
Q. (Advanced) What experimental design considerations are critical when using this compound in native chemical ligation (NCL) for drug delivery systems?
Key factors include (1) optimizing pH (6.5–7.4) to balance thioester reactivity and protein stability; (2) using desalting columns to separate reaction byproducts like free this compound; and (3) employing Ellman's assay with 412 nm absorbance to quantify unreacted thiols. Studies demonstrate ≥23% crosslinking efficiency in HPMA copolymer micelles, though actual values may be higher due to volatile losses during purification . Parallel SEC-MALS analysis validates micelle integrity post-ligation .
Q. (Basic) What safety protocols are mandated for handling this compound in laboratory environments?
Due to its classification as a Category 6.1C toxicant (acute toxicity) and 6.3A/6.4A skin irritant, labs must implement fume hood use, nitrile glove protection, and emergency eyewash stations. Storage requires secondary containment in ventilated acid cabinets, separate from oxidizers. Regulatory guidelines from Hazardous Substances Notices specify spill management with vermiculite absorbents and prohibit aqueous flushing .
Q. (Advanced) How do researchers mitigate interference from this compound degradation products in fluorescence-based Ag⁺ detection assays?
Pre-treatment of Fe₃O₄@ZnS@this compound probes with 0.1M EDTA removes surface-bound Ag⁺ contaminants. Calibration curves constructed in AgNO₃-spiked deionized water (0–100 ppm) show linear response (R²=0.998) when accounting for thioglycolate oxidation byproducts via blank subtraction. XANES spectroscopy confirms probe specificity by identifying Ag-S coordination peaks at 3.8 Å .
Q. (Basic) What in vitro models are appropriate for preliminary toxicity screening of this compound derivatives?
OECD Guideline 439 recommends 3D human epidermal models (EpiDerm™) for skin corrosion testing, with thioglycolate exposure limited to 1% w/v. Parallel cytotoxicity assays in HaCaT keratinocytes using MTT reduction (24h exposure, IC₅₀ calculation) provide mechanistic data. Conflicting results between monolayer and 3D models require validation via OECD-accepted membrane barrier integrity tests (TEER ≥ 50 Ω·cm²) .
Q. (Advanced) What mechanistic insights explain this compound's dual role as a nucleophile and leaving group in heterocyclic synthesis?
Kinetic studies of sulfamidate ring-opening reactions reveal this compound's thiophilic activation of electrophilic centers (e.g., cyclic sulfamidates) via Sₙ2 pathways. The ethyl ester's moderate leaving group ability (pKa ~7.5) enables pH-controlled regioselectivity, achieving 98% ee in pyrazino-indole syntheses when paired with chiral auxiliaries. Computational DFT models correlate transition state stabilization with thioglycolate's α-effect nucleophilicity .
Key Distinctions :
- Basic questions focus on synthesis, safety, and standard characterization techniques.
- Advanced questions address complex applications (e.g., drug delivery, Ag⁺ detection), mechanistic studies, and resolution of experimental contradictions.
Properties
IUPAC Name |
ethyl 2-sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-2-6-4(5)3-7/h7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBRSNZAOAJRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049337 | |
Record name | Acetic acid,mercapto-,ethylester | |
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Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Alfa Aesar MSDS] | |
Record name | Ethyl 2-mercaptoacetate | |
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CAS No. |
623-51-8 | |
Record name | Ethyl mercaptoacetate | |
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Record name | Ethyl thioglycolate | |
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Record name | Ethyl thioglycolate | |
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Record name | Acetic acid, 2-mercapto-, ethyl ester | |
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Record name | Acetic acid,mercapto-,ethylester | |
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Record name | Ethyl mercaptoacetate | |
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Record name | ETHYL THIOGLYCOLATE | |
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Retrosynthesis Analysis
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